5-Bromo-2-morpholinonicotinonitrile

Description

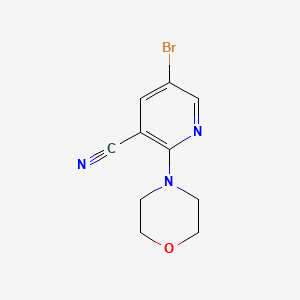

5-Bromo-2-morpholinonicotinonitrile (CAS: 1017783-03-7) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a morpholine ring at position 2, and a nitrile group at position 2. It is widely used as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. The morpholine moiety enhances solubility in polar solvents, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .

Suppliers like CymitQuimica and Combi-Blocks offer this compound in quantities ranging from 1g to 5g, with prices starting at €35.00 per gram . Its primary application lies in the development of kinase inhibitors and other bioactive molecules, where the nitrile group often acts as a hydrogen bond acceptor .

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPGBPRIVCMWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-morpholinonicotinonitrile typically involves the reaction of 5-bromo-2-chloronicotinonitrile with morpholine under specific conditions . The reaction is carried out in a solvent such as toluene, with the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient heating and stirring mechanisms to ensure uniform reaction conditions . The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-morpholinonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitrile derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-2-morpholinonicotinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block for the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with 2-morpholinonicotinonitrile and brominating agents.

- Reaction Conditions: Reactions are generally performed under controlled conditions using solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of nicotinonitriles can inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.5 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific biological pathways. Its ability to interact with molecular targets suggests it may modulate enzyme activity or receptor function, which is crucial in drug design.

Case Study: WDR5 Inhibition

Inhibitors derived from similar structures have been reported to disrupt protein-protein interactions critical in cancer progression. Research has highlighted the potential of such compounds in developing targeted therapies .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Bromo-2-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison

Reactivity and Electronic Effects

- Morpholine vs. Fluorine Substituents: The morpholine group in this compound provides electron-donating effects through its oxygen atom, enhancing solubility and stability in polar media. In contrast, the fluorine atom in 5-bromo-2-fluoronicotinonitrile (CAS 1256821-83-6) introduces strong electronegativity, making the compound more reactive in nucleophilic aromatic substitution .

- Bromine Position and Cross-Coupling: All brominated analogs retain utility in cross-coupling reactions. However, steric hindrance in 5-bromo-4,6-dimethyl-2-morpholinonicotinonitrile (CAS 866019-05-8) limits its use in bulky catalyst systems .

- Nitrile Group Utility: The nitrile group in all compounds serves as a hydrogen bond acceptor, but its electronic effects vary. For example, the trifluoromethyl group in 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 1092352-76-5) increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Research Findings

- Agrochemical Applications: 5-Bromo-2-methylnicotinonitrile (CAS 956276-47-4) has been used in herbicides due to its non-polar methyl group, which improves soil adsorption .

- Pharmaceutical Synthesis: Ethyl 2-(benzylamino)-5-bromonicotinate (CAS 1706453-44-2) is a precursor to protease inhibitors, with the benzylamino group enabling selective binding to enzyme active sites .

Biological Activity

5-Bromo-2-morpholinonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves several steps, including bromination and nitrilation of pyridine derivatives. The general synthetic pathway includes:

- Bromination : The introduction of a bromine atom at the 5-position of the nicotinonitrile framework.

- Nitrilation : The addition of a cyano group to enhance biological activity.

- Morpholine Substitution : The morpholine moiety is introduced to improve solubility and biological interactions.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited IC50 values indicating potent antiproliferative activity. The compound's structural features, particularly polar functionalities, enhance its cytotoxicity against MCF-7 cells, with lower IC50 values observed in derivatives with polar substitutions compared to hydrophobic ones .

- HepG2 (liver cancer) : Similar patterns were noted in HepG2 cells, where compounds with polar substituents demonstrated enhanced activity. For instance, derivatives with additional polar groups showed IC50 values decreasing from micromolar to sub-micromolar ranges .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 4.15 ± 0.21 |

| This compound | HepG2 | 0.44 ± 0.01 |

Antimicrobial Activity

The compound also displays promising antimicrobial properties against various bacterial strains. Research indicates that nicotinonitriles exhibit broad-spectrum activity, with specific emphasis on their effectiveness against resistant strains due to their unique structural characteristics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the morpholine ring significantly influences the biological activity of the compound:

- Morpholine vs. Piperidine : Morpholine derivatives showed better potency compared to piperidine analogs, suggesting that hydrophilic groups are crucial for enhancing binding affinity and biological efficacy .

- Polar Functionalities : The incorporation of polar functionalities was found to be essential for maintaining cytotoxic activity across various cancer cell lines .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Cytotoxicity Assays : A study demonstrated that modifications leading to increased polarity resulted in enhanced cytotoxicity against MCF-7 and HepG2 cells .

- Antimicrobial Testing : In vitro tests revealed that derivatives of nicotinonitriles exhibited significant antibacterial activity against Gram-positive bacteria, including MRSA strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the morpholino group into the pyridine ring of 5-Bromo-2-morpholinonicotinonitrile?

- Methodological Answer : The morpholino group can be introduced via nucleophilic aromatic substitution (NAS) using morpholine as the nucleophile. A typical protocol involves reacting 5-bromo-2-chloronicotinonitrile (or analogous precursors) with morpholine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours, catalyzed by a base such as K₂CO₃. Reaction progress should be monitored via TLC or HPLC to optimize yield and purity. Starting materials like 5-bromo-2-fluoropyridine derivatives (e.g., CAS 766-11-0) can serve as precursors .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and morpholino integration.

- Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ peak).

- IR Spectroscopy : Identify nitrile (C≡N) stretching (~2200 cm⁻¹) and morpholino C-O-C vibrations.

- Purity Analysis : Use HPLC with UV detection (≥95% purity threshold) and compare retention times with standards. Reference NIST spectral data for validation .

Q. How should researchers handle hygroscopic or air-sensitive intermediates during synthesis?

- Methodological Answer : Store intermediates under inert gas (argon/nitrogen) at 0–6°C, as recommended for brominated nitriles in catalogs . Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Conduct reactions in sealed systems with molecular sieves to absorb residual water.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., Suzuki couplings) can be controlled using directing groups (e.g., boronic acids at specific positions) or catalysts (e.g., Pd/Cu systems). Computational modeling (DFT) helps predict electronic effects of substituents. For example, bromine at position 5 may direct electrophilic attacks to position 3 via resonance effects. Experimental validation through competitive reactions and X-ray crystallography is critical .

Q. What strategies mitigate low yields in the final coupling steps of derivatives?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) or ligands (e.g., XPhos) for cross-coupling efficiency.

- Solvent/Base Screening : Test polar aprotic solvents (DMF, acetonitrile) with organic bases (Et₃N, DBU).

- DOE Approach : Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions. Reference protocols for similar brominated pyridines (e.g., 5-bromo-2-fluoropyridine-3-boronic acid, CAS 219.80) .

Q. How can decomposition pathways of this compound under storage conditions be analyzed?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (elevated temperature, humidity, light exposure). Monitor degradation via LC-MS to identify byproducts (e.g., de-bromination or morpholino ring-opening). Store bulk compounds in amber vials at -20°C with desiccants, as advised for halogenated nitriles .

Q. What methodologies resolve contradictions in reported reaction yields for morpholino-substituted nitriles?

- Methodological Answer : Replicate published protocols with rigorous control of variables (e.g., solvent purity, moisture levels). Use high-purity starting materials (>97% by HPLC, as per Kanto Reagent standards ). Cross-validate results using alternative characterization techniques (e.g., XRD for crystalline intermediates).

Data-Driven Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.